molecular formula C10H11BrO2 B12836548 (S)-3-(4-Bromophenyl)butanoic acid

(S)-3-(4-Bromophenyl)butanoic acid

Cat. No.: B12836548
M. Wt: 243.10 g/mol
InChI Key: FBASDSAHBADZFQ-ZETCQYMHSA-N
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Description

(S)-3-(4-Bromophenyl)butanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Phenylbutanoic Acid: : One common method involves the bromination of (S)-3-phenylbutanoic acid. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under reflux conditions to ensure complete bromination.

  • Grignard Reaction: : Another method involves the Grignard reaction, where a Grignard reagent (eg, phenylmagnesium bromide) reacts with an appropriate butanoic acid derivative

Industrial Production Methods

Industrial production of (S)-3-(4-Bromophenyl)butanoic acid often involves large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (S)-3-(4-Bromophenyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This process can convert the carboxylic acid group into an alcohol.

  • Substitution: : The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(3S)-3-(4-bromophenyl)butanoic acid

InChI

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

FBASDSAHBADZFQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)Br

Origin of Product

United States

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